![molecular formula C17H15ClN2O6S B2807584 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid CAS No. 2305570-79-8](/img/structure/B2807584.png)
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid, also known as NSC-743380, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the class of compounds known as sulfonylureas, which are commonly used as anti-diabetic drugs. However, NSC-743380 has been found to have other potential applications in the field of scientific research.
Mechanism of Action
The exact mechanism of action of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid. One potential direction is to further investigate its anti-cancer activity and mechanism of action. This may lead to the development of new cancer treatments that are more effective and less toxic than current treatments. Another potential direction is to investigate the use of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Finally, future research could focus on developing new synthesis methods for 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is a complex process that involves several steps. The first step is the synthesis of 4-chlorostyrene, which is then reacted with sodium sulfonamide to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-nitrobenzylamine to form the final product, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.
properties
IUPAC Name |
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6S/c18-14-5-1-12(2-6-14)9-10-27(25,26)19-16(17(21)22)11-13-3-7-15(8-4-13)20(23)24/h1-10,16,19H,11H2,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKMRMETBTLAK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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